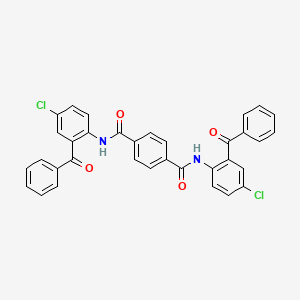![molecular formula C13H17NO2 B5144722 4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
4-[(4-methylphenyl)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methylphenyl)acetyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as 4'-Methylphenylacetylmorpholine or MPA morpholine. The compound is widely used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(4-methylphenyl)acetyl]morpholine is not fully understood. However, it is believed to act as a modulator of various biological pathways such as the immune system, inflammatory response, and pain perception. The compound has been shown to bind to specific receptors in the body and exert its effects through various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. The compound has also been shown to modulate the immune system and enhance the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-methylphenyl)acetyl]morpholine in lab experiments include its unique properties, high purity, and potential applications in various fields of scientific research. However, the compound has some limitations such as its low solubility in aqueous solutions, which may affect its bioavailability and activity in vivo.
Orientations Futures
There are many potential future directions for research on 4-[(4-methylphenyl)acetyl]morpholine. Some of these include:
1. Development of new synthetic methods for the preparation of the compound and its derivatives.
2. Investigation of the structure-activity relationship of the compound and its analogs.
3. Evaluation of the pharmacokinetics and pharmacodynamics of the compound in vivo.
4. Development of new applications of the compound in various fields of scientific research.
5. Investigation of the potential toxicity and safety of the compound in vivo.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives may lead to the development of new drugs and catalysts with improved efficacy and safety.
Méthodes De Synthèse
The synthesis of 4-[(4-methylphenyl)acetyl]morpholine involves the reaction of morpholine with 4-methylbenzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
4-[(4-methylphenyl)acetyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and analgesics. The compound has also been used as a ligand in the development of new catalysts for organic reactions.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-2-4-12(5-3-11)10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNKONHEQWFMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5144640.png)
![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)


![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)
